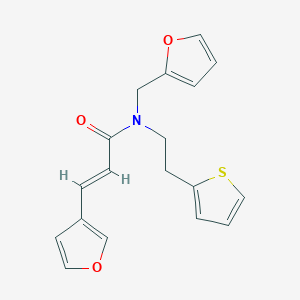

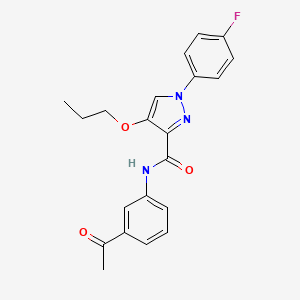

![molecular formula C25H16ClN5O B2714407 N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-2-chlorobenzamide CAS No. 374097-02-6](/img/structure/B2714407.png)

N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-2-chlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-2-chlorobenzamide” is a chemical compound with the linear formula C27H18N6O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of quinoxalines, which includes compounds like “this compound”, has been intensively studied in the past . A large variety of synthetic methods for the synthesis of functionalized quinoxalines have been reported in literature .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C27H18N6O3 . The molecular weight of this compound is 474.483 .科学的研究の応用

Neuroprotective Properties

N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-2-chlorobenzamide belongs to a class of quinoxaline derivatives, compounds with potential neurological applications. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a quinoxaline analog, is a potent inhibitor of the quisqualate subtype of the glutamate receptor. This compound has demonstrated neuroprotective properties against cerebral ischemia, particularly effective even when administered post-ischemic challenge (Sheardown et al., 1990).

Anticancer Applications

Quinoxaline derivatives like this compound have shown promise in cancer research. For example, certain quinoxaline compounds have been synthesized and evaluated for their antitumor activities, showing significant potential against various cancer cell lines (Noolvi et al., 2011). Additionally, specific quinoxaline derivatives have been found to induce apoptosis in cancer cells, which could be a valuable property in cancer treatment (Kemnitzer et al., 2008).

Antimicrobial Properties

Quinoxaline derivatives have also been investigated for their potential antimicrobial applications. For example, certain synthesized quinoxaline compounds have shown significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Gomaa et al., 2020).

Anti-Inflammatory Properties

In the field of anti-inflammatory research, quinoxaline derivatives have been identified as potential leads. Compounds like 2-(4-methyl-piperazin-1-yl)-quinoxaline have been designed and synthesized, showing significant anti-inflammatory properties in vivo, particularly in the carrageenan-induced paw-edema model in rats (Smits et al., 2008).

Antituberculosis Activity

Another significant area of application for quinoxaline derivatives is in the treatment of tuberculosis. Synthesized quinoxaline-2-carboxylate 1,4-dioxide derivatives have shown in vitro antituberculosis activity, with specific compounds demonstrating promising activity against Mycobacterium tuberculosis, including drug-resistant strains (Jaso et al., 2005).

作用機序

Safety and Hazards

将来の方向性

Quinoxaline derivatives, including “N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-2-chlorobenzamide”, have valuable characteristics and marked biological activity, making them a subject of constant interest . Future research may focus on developing new and improved routes to these versatile compounds .

特性

IUPAC Name |

N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16ClN5O/c26-19-11-5-4-10-17(19)25(32)30-23-18(14-27)22-24(29-21-13-7-6-12-20(21)28-22)31(23)15-16-8-2-1-3-9-16/h1-13H,15H2,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOLASTZGRTADS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

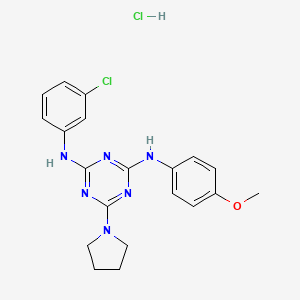

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2714327.png)

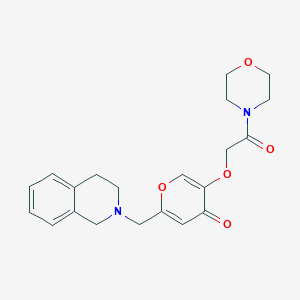

![2-(4-Isopropylphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2714331.png)

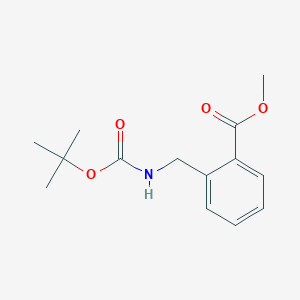

![2-Pyridin-3-yl-1-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2714333.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea](/img/structure/B2714334.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(naphthalen-1-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2714337.png)

![2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2714341.png)